molecular formula C12H14N2O6 B116913 Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate CAS No. 86718-16-3

Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate

Cat. No. B116913
CAS RN: 86718-16-3
M. Wt: 282.25 g/mol
InChI Key: ZXCSXMZHXLGCEP-UHFFFAOYSA-N
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Description

“Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that the information might be inaccurate or incomplete due to the lack of data.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate”. The available literature does not provide a detailed synthesis process for this compound4567.



Molecular Structure Analysis

The molecular structure of a compound can provide valuable information about its properties and potential applications. However, the specific molecular structure analysis for “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” is not available in the current literature689.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” in the current literature410.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential applications. However, the specific physical and chemical properties of “Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate” are not available in the current literature1415.


Scientific Research Applications

1. Crystallography and Inhibitor Design

A study on a closely related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, reveals its application in crystallography and as a designed inhibitor for the influenza virus neuraminidase protein. Its crystalline structure, characterized by specific dihedral angles of substituent groups, contributes to the understanding of molecular interactions in inhibitor design (Jedrzejas et al., 1995).

2. Synthesis and Characterization of Derivatives

Research on the synthesis of related compounds, such as 4-ethoxy-7-acetaminobenzo-2, 1, 3-thiadiazole, highlights the methodological advancements in creating derivatives of similar chemical structures. These studies contribute to the broader field of organic synthesis and the development of novel compounds (Pesin & Belen'kaya-Lotsmanenko, 1966).

3. Nonlinear Optical Properties and Photonic Applications

A recent study investigated the nonlinear optical properties of derivatives such as methyl 5-nitro-2-((2E)-2-(4-nitrobenzylidene)hydrazino)benzoate. These properties are significant for potential applications in photonic devices, demonstrating the compound's relevance in the field of material science and photonics (Nair et al., 2022).

4. Antimicrobial Activity

Studies on compounds with a similar structural framework have shown antimicrobial activities. This indicates the potential of Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate and its derivatives in biomedical research, particularly in the development of new antimicrobial agents (Vinusha et al., 2015).

5. Solubility and Thermodynamic Modeling

Research into the solubility and thermodynamic properties of related compounds provides insights into their physical and chemical behavior. This information is crucial in pharmaceutical formulation and chemical processing (Wu et al., 2016).

Safety And Hazards

properties

IUPAC Name

methyl 4-acetamido-2-ethoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-4-20-11-6-9(13-7(2)15)10(14(17)18)5-8(11)12(16)19-3/h5-6H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCSXMZHXLGCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester

Synthesis routes and methods

Procedure details

A mixture of 118.6 parts of methyl 4-(acetylamino)-2-ethoxybenzoate, 200 parts of acetic acid and 156 parts of acetic acid anhydride was stirred and heated to 50° C. After cooling to 15° C. (ice-bath) there were added dropwise 47.1 parts of fuming nitric acid 100% using a bromine funnel: an exothermic reaction occured. The temperature was kept at about 20° C. by cooling in an ice-bath. Upon completion, the temperature was allowed to rise to 40° C. and stirring was continued at this temperature for one hour. If necessary the whole was cooled with ice-water to keep the temperature at about 40° C. When the exothermic reaction was ceased, the whole was allowed to cool for one hour and was further cooled to 0° C. The reaction mixture was poured onto ice-water while stirring. Upon stirring for one hour, the precipitated product was filtered off and dissolved in 1950 parts of dichloromethane. The solution was washed twice with 500 parts of water, dried, filtered and evaporated. The residue was crystallized overnight at room temperature from 2-propanol. The product was filtered off, washed with 2,2'-oxybispropane and dried, yielding 67.6 parts (47.9%) of methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate; mp. 110° C. (intermediate 32).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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